![molecular formula C11H21N2O4P B12609236 Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate CAS No. 648921-29-3](/img/structure/B12609236.png)
Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate is an organophosphorus compound that features a cyano group, a morpholine ring, and a phosphonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyano and morpholine-containing precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide containing the cyano and morpholine groups under mild conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including controlled temperature and pressure, to ensure high yield and purity of the product. Catalysts and solvents are selected to enhance the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines. Substitution reactions can result in a variety of phosphonate derivatives .
Applications De Recherche Scientifique
Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonates.
Mécanisme D'action
The mechanism by which diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate esters, allowing the compound to act as an inhibitor of enzymes that normally process phosphate-containing substrates. This inhibition can occur through competitive binding at the active site of the enzyme, blocking the normal substrate from accessing the site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl cyanophosphonate: Similar in structure but lacks the morpholine ring.
Diethyl [1-(4-morpholinyl)propyl]phosphonate: Contains a morpholine ring but differs in the alkyl chain structure
Uniqueness
Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate is unique due to the presence of both the cyano group and the morpholine ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
648921-29-3 |
|---|---|
Formule moléculaire |
C11H21N2O4P |
Poids moléculaire |
276.27 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-3-morpholin-4-ylpropanenitrile |
InChI |
InChI=1S/C11H21N2O4P/c1-3-16-18(14,17-4-2)11(9-12)10-13-5-7-15-8-6-13/h11H,3-8,10H2,1-2H3 |
Clé InChI |
BEVYZALODYYRQE-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(CN1CCOCC1)C#N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


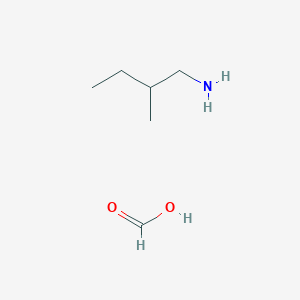
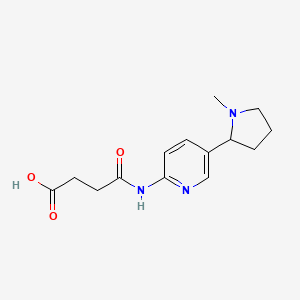

![N'-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N,N-dimethylurea](/img/structure/B12609173.png)
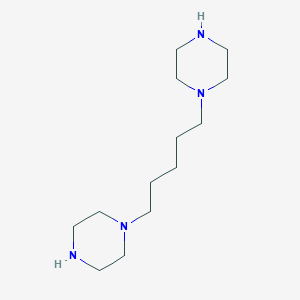
![4-{[2-(4-Bromophenyl)ethyl]amino}-4-oxobut-2-enoic acid](/img/structure/B12609182.png)

![Methyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B12609192.png)
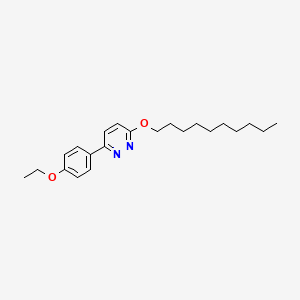
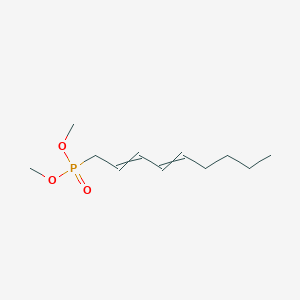


![5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12609233.png)

